(Z)-Dehydro Cilnidipine

calcium channel blocker dihydropyridine oxidation metabolite identity

This authenticated (Z)-Dehydro Cilnidipine reference standard is the critical Z-isomer photodegradation marker for cilnidipine, essential for ICH Q1B photostability studies and for resolving the E-isomer (CAS 146845-34-3) in stability-indicating HPLC methods. Its unique pyridine ring (devoid of the dihydropyridine pharmacophore) ensures accurate impurity tracking, enabling compliance with ICH Q3A identification thresholds (≤0.10%) and supporting ANDA regulatory filings for cilnidipine API and finished dosage forms.

Molecular Formula C27H26N2O7
Molecular Weight 490.5 g/mol
CAS No. 146845-35-4
Cat. No. B151235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Dehydro Cilnidipine
CAS146845-35-4
Synonyms(Z)-2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-Methoxyethyl 3-Phenyl-2-propenyl Ester
Molecular FormulaC27H26N2O7
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
InChIInChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8-
InChIKeyHUTPFIMQINDZDT-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Dehydro Cilnidipine (CAS 146845-35-4) – Identity, Class, and Procurement-Relevant Profile


(Z)-Dehydro Cilnidipine (CAS 146845-35-4) is the dehydrogenated pyridine derivative of the Z‑isomer of cilnidipine, a fourth‑generation dihydropyridine calcium‑channel blocker [1]. It possesses a pyridine ring in place of the 1,4‑dihydropyridine nucleus and a Z‑configuration at the cinnamyl ester double bond, distinguishing it from both the parent drug cilnidipine (E‑configuration, dihydropyridine) and the (E)‑dehydro analog (CAS 146845-34-3) [2]. The compound is primarily catalogued as Cilnidipine Impurity 4 / Impurity 7 by pharmacopoeial standards and is supplied by multiple vendors as a certified reference standard for analytical method development, ANDA submissions, and quality‑control applications [3].

Why (Z)-Dehydro Cilnidipine Cannot Be Substituted by Generic Cilnidipine Impurity Reference Standards


The dehydrogenation of the 1,4‑dihydropyridine ring to the corresponding pyridine eliminates the essential pharmacophore required for L‑type and N‑type calcium‑channel blockade, a phenomenon well‑established across dihydropyridine calcium antagonists [1]. Simultaneously, the Z‑configuration of the cinnamyl ester double bond differentiates this compound from the clinically administered E‑isomer and from (E)‑Dehydro Cilnidipine (CAS 146845-34-3), which may exhibit distinct chromatographic retention, UV absorption, and mass spectrometric fragmentation patterns [2]. These structural differences translate into divergent analytical behavior and toxicological profiles that preclude interchangeability in impurity quantification, method validation, or safety assessment [3].

Quantitative Differentiation Evidence for (Z)-Dehydro Cilnidipine Against Closest Analogs


Dehydrogenation Status vs. Parent Cilnidipine: Abolition of Calcium‑Channel Pharmacophore

In human liver microsomes, cilnidipine is rapidly metabolized by CYP3A4‑mediated dehydrogenation of the 1,4‑dihydropyridine ring to the corresponding pyridine (M1 metabolite; (E)‑Dehydro Cilnidipine) [1]. The (Z)‑Dehydro Cilnidipine analog, bearing both the oxidized pyridine ring and the Z‑cinnamyl configuration, lacks the intact 1,4‑dihydropyridine pharmacophore essential for calcium‑channel binding. Across the dihydropyridine class, aromatization of the dihydropyridine ring to pyridine consistently abolishes L‑type calcium‑channel blocking activity [2]. Consequently, (Z)‑Dehydro Cilnidipine is pharmacologically inactive as a calcium‑channel blocker, a critical distinction for impurity safety qualification under ICH Q3A/Q3B guidelines.

calcium channel blocker dihydropyridine oxidation metabolite identity CYP3A4 metabolism

Z‑Isomer Stereochemical Configuration vs. (E)‑Dehydro Cilnidipine (CAS 146845-34-3)

(Z)‑Dehydro Cilnidipine (CAS 146845-35-4) is the Z‑stereoisomer of the dehydrogenated pyridine derivative, while (E)‑Dehydro Cilnidipine (CAS 146845-34-3) is the corresponding E‑isomer [1]. High‑resolution LC‑Q‑Orbitrap MS analysis demonstrates that the Z‑isomer (Impurity II in the photodegradation study) is the predominant photodegradation product formed when cilnidipine powder is directly exposed to daylight, while the E‑isomer predominates under different stress conditions [2]. The two isomers exhibit distinct chromatographic retention times and mass spectrometric fragmentation patterns under reversed‑phase HPLC conditions (C18 column, acetonitrile/H₂O 75:25 v/v mobile phase), enabling unequivocal identification [2].

stereochemistry chromatographic resolution reference standard isomer identification

Photodegradation Origin: Prevalence of Z‑Isomer Impurity in Commercial Cilnidipine Products

Impurity profiling of commercial cilnidipine tablets and capsules by HPLC‑Q‑TOF/MS identified five photodegradation impurities, with Impurity II (Z‑isomer) and Impurity III as the main impurities present in marketed cilnidipine products [1]. A parallel study confirmed that the major light‑degradation impurity in both cilnidipine bulk drug and finished dosage forms is the Z‑isomer of cilnidipine [2]. While (Z)‑Dehydro Cilnidipine (the dehydrogenated Z‑form) is a further oxidized derivative, its presence as a potential secondary degradation product or process impurity underscores the need for a dedicated reference standard to resolve it from the non‑dehydrogenated Z‑isomer in stability‑indicating HPLC methods.

photostability impurity profiling packaging evaluation ICH Q1B

Cytotoxicity Differential: Impurity II (Z‑Isomer) vs. Parent Cilnidipine on CHL Cells

The cytotoxicity of photodegradation Impurity II (Z‑isomer) was evaluated against parent cilnidipine using Chinese hamster lung (CHL) cells with the CellTiter‑Glo ATP‑based viability assay [1]. The concentrations for 50% reduction of cell viability were determined for both Impurity II and Impurity III, and results indicated that the cytotoxicity of Impurity II and Impurity III on CHL cells was greater than that of cilnidipine [1]. While these data were generated for the non‑dehydrogenated Z‑isomer, the additional presence of the oxidized pyridine ring in (Z)‑Dehydro Cilnidipine may further alter the cytotoxicity profile, reinforcing the need for a compound‑specific toxicity assessment rather than reliance on read‑across from the parent drug.

cytotoxicity genotoxic impurity ICH M7 safety qualification

Commercial Reference Standard Purity: Supplier‑Specified Purity vs. Pharmacopoeial Requirements

Commercially available (Z)‑Dehydro Cilnidipine reference standards are supplied with purity certifications ranging from >90% to 99% depending on the vendor [1][2]. For pharmaceutical impurity reference standards used in ANDA submissions and QC release testing, ICH Q3A specifies that any unspecified impurity must be controlled below the identification threshold (≤0.10% for a maximum daily dose ≤2 g/day) [3]. The availability of a well‑characterized, high‑purity reference standard with documented traceability against pharmacopoeial standards (USP or EP) is a prerequisite for validated HPLC methods that can accurately quantify this impurity at the 0.05–0.10% level in cilnidipine active pharmaceutical ingredient and finished dosage forms.

reference standard purity specification analytical quality control GMP

Validated Application Scenarios for (Z)-Dehydro Cilnidipine (CAS 146845-35-4) Based on Quantitative Evidence


Impurity Quantification in Cilnidipine API and Finished Dosage Forms for ANDA Submissions

The (Z)‑Dehydro Cilnidipine reference standard is used to identify and quantify this specific dehydrogenated Z‑isomer impurity in cilnidipine active pharmaceutical ingredient and tablet/capsule formulations by stability‑indicating HPLC or UPLC methods. Accurate quantification ensures that impurity levels remain below the ICH Q3A identification threshold of 0.10% and supports regulatory filings for Abbreviated New Drug Applications [1]. The standard's characterized purity (≥95%) and structural confirmation by NMR and high‑resolution mass spectrometry enable validated method development with appropriate system suitability criteria [2].

Photostability Forced‑Degradation Studies per ICH Q1B Guidelines

Because Impurity II (Z‑isomer) is the predominant photodegradation product formed upon direct daylight exposure of cilnidipine powder, (Z)‑Dehydro Cilnidipine serves as a critical marker compound in photostability studies [1]. Its use as a reference standard allows mass‑balance assessment in forced‑degradation experiments verifying that the sum of cilnidipine and all degradation products accounts for ≥95% of the initial drug substance, fulfilling ICH Q1B requirements. Packaging material selection (blister vs. bottle; light‑protective vs. transparent) can be quantitatively benchmarked by monitoring the formation of this impurity under controlled light exposure as described by the ICH Q1B Option 2 confirmatory study design [3].

Resolution of Co‑Eluting Isomeric Impurities in HPLC Method Development

In reversed‑phase HPLC methods for cilnidipine related‑substances testing, (Z)‑Dehydro Cilnidipine and its (E)‑dehydro analog (CAS 146845-34-3) must be chromatographically resolved from each other and from the parent drug peak. The distinct retention behavior of the Z‑configuration impurity necessitates a dedicated reference standard for retention‑time marking and system suitability evaluation during method validation. In published stability‑indicating methods, resolution between cilnidipine and its related impurities is a critical validation parameter, and the availability of a characterized Z‑isomer standard is essential for demonstrating adequate specificity [4].

Toxicological Qualification of Impurities for Drug‑Product Safety Assessment

Given published evidence that the photodegradation Z‑isomer impurity exhibits greater in vitro cytotoxicity toward CHL cells than the parent drug cilnidipine [5], (Z)‑Dehydro Cilnidipine reference material supports toxicological qualification studies. When impurity levels exceed the ICH Q3B qualification threshold, the standard enables preparation of impurity‑spiked samples for in vitro genotoxicity (Ames test, micronucleus assay) or cytotoxicity assessments. The compound‑specific toxicity data generated, rather than read‑across from the parent drug, strengthens the impurity safety qualification section of the Common Technical Document.

Quote Request

Request a Quote for (Z)-Dehydro Cilnidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.